4-Hydroxybenzylidenemalononitrile
Overview
Description
4-Hydroxybenzylidenemalononitrile is an organic compound with the molecular formula C₁₀H₆N₂O. It is known for its applications in various fields, including pharmaceuticals, specialty chemicals, and biotechnology. This compound is characterized by the presence of a hydroxy group attached to a benzylidene moiety, which is further connected to a malononitrile group.
Mechanism of Action
Target of Action
Tyrphostin 8 is primarily known as a tyrosine kinase inhibitor . It inhibits the activity of EGFR tyrosine kinase and calcineurin phosphatase . These proteins play crucial roles in cellular signaling pathways, regulating processes such as cell growth and division.
Mode of Action
The compound interacts with its targets by binding to the active sites of these enzymes, thereby inhibiting their activity . This inhibition disrupts the normal signaling pathways in the cell, leading to changes in cellular function.
Biochemical Pathways
Tyrphostin 8 affects multiple biochemical pathways due to its inhibition of tyrosine kinase and calcineurin phosphatase . The exact pathways affected can vary depending on the specific cellular context.
Pharmacokinetics
It’s known to be active both in vitro and in vivo . It’s soluble in DMSO and ethanol, which can impact its bioavailability .
Result of Action
The inhibition of tyrosine kinase and calcineurin phosphatase by Tyrphostin 8 can lead to a variety of cellular effects. For instance, it has been shown to inhibit the growth of certain cancer cells . This is likely due to the disruption of normal cell signaling pathways, leading to altered cell growth and division .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxybenzylidenemalononitrile is typically synthesized through the Knoevenagel condensation reaction. This reaction involves the condensation of benzaldehyde with malononitrile in the presence of a base catalyst. The reaction conditions often include the use of solvents such as ethyl acetate and a catalyst like Ti-Al-Mg hydrotalcite. The reaction is carried out at a temperature of around 60°C, achieving high selectivity and conversion rates .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using similar reaction conditions. The use of solid catalysts like Ti-Al-Mg hydrotalcite ensures a green and efficient process, minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxybenzylidenemalononitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The nitrile groups can be reduced to amines under suitable conditions.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like alkoxides or amines.
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Hydroxybenzylidenemalononitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and as a precursor for fluorescent dyes.
Comparison with Similar Compounds
4-Hydroxybenzylidenemalononitrile can be compared with other similar compounds such as:
3,5-Dialkyl-4-hydroxybenzylidenemalononitrile: Known for its fungicidal and acaricidal activities.
This compound analogues: These compounds have variations in the alkyl groups attached to the benzylidene moiety, affecting their biological activities.
Uniqueness: this compound stands out due to its specific structural features, such as the hydroxy group and the malononitrile moiety, which contribute to its unique chemical reactivity and biological activity.
Properties
IUPAC Name |
2-[(4-hydroxyphenyl)methylidene]propanedinitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c11-6-9(7-12)5-8-1-3-10(13)4-2-8/h1-5,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNCOVSWSZZVFBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80191283 | |
Record name | Tyrphostin 8 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80191283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3785-90-8 | |
Record name | 4-Hydroxybenzylidenemalononitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3785-90-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tyrphostin 8 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003785908 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxybenzylidenemalononitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1345 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tyrphostin 8 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80191283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [(4-hydroxyphenyl)methylene]malononitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.140 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-HYDROXYBENZYLIDENEMALONONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UKI2IW0CAY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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